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Boc-Gln-Ala-Arg

Cat. No.: B1152742
M. Wt: 473.52
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Boc-Gln-Ala-Arg in Peptide-Based Substrate Development

The development of specific and sensitive substrates is crucial for studying the activity and kinetics of enzymes. This compound has proven to be a significant building block in the creation of such substrates for several reasons. Its sequence (Gln-Ala-Arg) is recognized with high specificity by certain proteases, particularly those that cleave after an arginine residue. nih.gov

The stability and solubility of this peptide derivative make it a reliable reagent in various biochemical assays. chemimpex.comchemimpex.com Its structure, featuring the Boc protecting group, also enhances its utility in peptide synthesis and modifications. chemimpex.com This allows for the development of tailored substrates for investigating complex biological interactions. chemimpex.com The ability to attach a fluorescent reporter like AMC, which provides a clear and measurable signal upon cleavage, makes it an excellent choice for high-throughput screening assays aimed at discovering new enzyme inhibitors. chemimpex.comchemimpex.com

Overview of its Role as a Serine Protease Substrate in Academic Research

This compound-AMC is widely employed in academic research as a substrate for a class of enzymes known as serine proteases. These enzymes play critical roles in numerous physiological and pathological processes.

Key Research Applications:

Enzyme Kinetics and Activity Assays: The compound is a cornerstone for studying the kinetics and activity of various serine proteases. chemimpex.com It is frequently used to determine fundamental enzymatic parameters and to assess how different conditions or molecules affect enzyme function.

Trypsin and Trypsin-like Enzymes: this compound-AMC is a highly reactive and potent fluorogenic substrate for trypsin. mybiosource.comhongtide.comvwr.com Research on digestive enzymes and related pathological conditions often utilizes this substrate. smolecule.com In one study, it was used to assess trypsin-like activity in the colonic tissue of rats to investigate post-inflammatory visceral hypersensitivity. mdpi.com

Transmembrane Protease Serine 2 (TMPRSS2): TMPRSS2 is a cell surface protease involved in several biological processes, including the activation of viral proteins. This compound-AMC is a suitable substrate for measuring the proteolytic activity of TMPRSS2. mybiosource.commedchemexpress.com This has been particularly relevant in research on viruses like influenza and coronaviruses, where TMPRSS2-mediated cleavage of viral spike proteins is a critical step for viral entry into host cells. researchgate.net

Matriptase (MT-SP1): Matriptase, a membrane-type serine protease, is implicated in the development and metastasis of certain cancers. nih.gov Studies have identified this compound-MCA as the most efficiently cleaved substrate for matriptase, making it an essential tool for investigating the enzyme's role in cancer progression and for screening potential inhibitors. nih.gov

Other Transmembrane Serine Proteases: Research has shown this compound-MCA to be an exceptionally suitable substrate for evaluating the activity of other transmembrane serine proteases, such as TMPRSS5. jazindia.com It has also been used to develop robust assay methodologies for enzymes like TMPRSS4. jazindia.com

Tryptase Clara: A study on a novel trypsin-like protease found in rat bronchiolar epithelial cells, named Tryptase Clara, demonstrated that the enzyme most efficiently cleaves this compound-4-methylcoumaryl-7-amide. nih.gov This finding is significant as Tryptase Clara was shown to activate the influenza A virus, suggesting its role in the pathogenicity of respiratory viruses. nih.gov

The table below summarizes key serine proteases that have been studied using this compound-AMC as a substrate and the context of the research.

EnzymeResearch AreaKey FindingsCitations
Trypsin Digestive Physiology, InflammationUsed to measure trypsin-like activity in colonic tissue during studies of visceral hypersensitivity. mdpi.com smolecule.commybiosource.comhongtide.commdpi.com
TMPRSS2 Virology, Cancer BiologySubstrate for measuring proteolytic function, crucial for understanding viral entry (e.g., SARS-CoV-2) and cancer cell invasion. smolecule.commybiosource.comresearchgate.net smolecule.commybiosource.commedchemexpress.comresearchgate.net
Matriptase (MT-SP1) Cancer ResearchIdentified as the best substrate for matriptase, used to screen for inhibitors to suppress tumor development. nih.gov hongtide.comvwr.comnih.gov
TMPRSS4 & TMPRSS5 General Biochemical AssaysEmployed to develop and validate enzymatic assays for these transmembrane proteases. jazindia.com jazindia.com
Tryptase Clara VirologyFound to be the most efficiently cleaved substrate, linking this enzyme to the activation of influenza virus in the respiratory tract. nih.gov nih.gov

Properties

Molecular Formula

C₁₉H₃₅N₇O₇

Molecular Weight

473.52

Synonyms

N-tert-Butoxycarbonyl-Gln-Ala-Arg

Origin of Product

United States

Synthesis and Chemical Derivatization for Research Applications

Strategies for Peptide Synthesis Incorporating Boc-Gln-Ala-Arg

The synthesis of peptides like this compound relies on established methodologies, most notably the Boc strategy in solid-phase peptide synthesis (SPPS). total-synthesis.com This approach involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The N-terminus of each incoming amino acid is protected by the Boc group to prevent unwanted side reactions during the coupling step. numberanalytics.com

The general cycle of Boc-based SPPS involves:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, such as trifluoroacetic acid (TFA), to expose a free amino group. thermofisher.com

Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed amino group, extending the peptide chain.

Wash: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence (Gln-Ala-Arg) is assembled.

A specific and highly efficient method for creating Nα-protected aminoacyl conjugates, which is relevant for the final derivatization step, has been developed. beilstein-journals.org This procedure involves a three-step, one-pot synthesis starting from Nα-protected amino acids. Researchers successfully utilized this method to synthesize Boc-Arg-pNA from Boc-Arg-OH∙HCl without the need to protect the arginine side-chain's guanidino group, a step that is often challenging. beilstein-journals.org The synthesis proceeds by activating the amino acid with isopropyl chloroformate, converting the resulting mixed anhydride (B1165640) to a selenocarboxylate intermediate, which then reacts with an azide (B81097) (like p-nitrophenyl azide) to form the final product in high yield. beilstein-journals.org This methodology is also applicable for creating aminoacyl-AMC conjugates. beilstein-journals.org

Functionalization with Reporter Groups (e.g., 7-Amino-4-Methylcoumarin (B1665955), p-Nitroanilide)

The utility of the this compound peptide in research is realized when it is functionalized with a reporter group, transforming it into a substrate for detecting enzyme activity. The peptide sequence acts as a recognition site for specific proteases, and upon cleavage, the reporter group is released, generating a measurable signal.

Functionalization with 7-Amino-4-Methylcoumarin (AMC)

When conjugated with 7-Amino-4-Methylcoumarin (AMC), the resulting compound, this compound-AMC, serves as a potent fluorogenic substrate. peptanova.de It is widely used to measure the activity of trypsin and other trypsin-like serine proteases, including matriptase, prostasin, and Transmembrane Protease, Serine 2 (TMPRSS2). peptanova.demedchemexpress.comhongtide.commedchemexpress.com The principle of the assay is based on the enzymatic cleavage of the amide bond between arginine (Arg) and the AMC group. smolecule.com While the intact peptide is non-fluorescent, the released AMC molecule is highly fluorescent, with an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm. glpbio.com This allows for the real-time, quantitative measurement of enzyme kinetics. chemimpex.com

Functionalization with p-Nitroanilide (pNA)

Alternatively, this compound can be functionalized with p-Nitroanilide (pNA) to create a chromogenic substrate. chemimpex.comhongtide.com this compound-pNA is employed in assays for enzymes such as trypsin and matriptase-2. hongtide.com The enzymatic cleavage of the bond between arginine and pNA liberates the p-nitroanilide chromophore. chondrex.comchondrex.com The release of pNA results in a distinct yellow color, the intensity of which can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 405 nm. chondrex.com

Detailed Research Findings

Research has demonstrated the utility of these substrates in various contexts. For instance, this compound-AMC has been used to monitor the activation of trypsinogen (B12293085) in pancreatic cancer cell lysates. nih.gov Kinetic studies have been performed to characterize the efficiency of various trypsin substrates. The data reveals differences in substrate affinity (Kₘ) and turnover rate (kcat), highlighting the specific properties of each derivatized peptide.

Table 1: Kinetic Parameters of Various Trypsin Substrates nih.gov
SubstrateKₘ (μM)kcat (s⁻¹)kcat/Kₘ (μM⁻¹s⁻¹)
This compound-AMC15.2 ± 1.617.8 ± 0.61.17
Bz-DL-Arg-AMC6.6 ± 0.90.17 ± 0.010.026
BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride)5000 ± 5004.0 ± 0.20.0008

Influence of Protecting Groups on Compound Utility in Research

The choice of protecting group is a critical consideration in peptide synthesis and significantly influences the utility of the resulting compound in research. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. total-synthesis.comnumberanalytics.com Its primary function is to mask the amine's reactivity, preventing self-polymerization and ensuring that peptide bond formation occurs in a controlled, stepwise manner. numberanalytics.com

A key characteristic of the Boc group is its lability under acidic conditions; it is readily removed with acids like TFA, but it remains stable to basic and many other reagents used in synthesis. total-synthesis.comthermofisher.com This property is the foundation of its orthogonality with other protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.comnumberanalytics.com Orthogonal protection strategies are essential for complex syntheses, as they permit the selective deprotection of one functional group while others remain intact. thermofisher.comnumberanalytics.com For example, the N-terminal Boc group can be removed without cleaving side-chain protecting groups that are sensitive to different conditions.

The use of Boc protection is particularly advantageous in the synthesis of complex peptides or peptides containing base-sensitive modifications. thermofisher.com The stability and reliable performance of the Boc group make intermediates like this compound valuable building blocks. chemimpex.com The presence of the Boc group allows for the precise and selective synthesis of derivatized peptides, such as the fluorogenic and chromogenic substrates discussed previously, which are indispensable tools for studying enzyme kinetics and inhibition. chemimpex.comchemimpex.com

Enzymatic Activity and Mechanism of Proteolytic Cleavage

Substrate Specificity Profiling of Boc-Gln-Ala-Arg-Derived Compounds

The sequence Gln-Ala-Arg is recognized and cleaved by numerous proteases that exhibit a preference for a basic amino acid, specifically arginine (Arg), at the P1 position (the residue immediately preceding the cleavage site). The N-terminal blocking group, tert-butyloxycarbonyl (Boc), prevents non-specific degradation by aminopeptidases. The utility of this compound derivatives, therefore, spans a range of important physiological and pathological enzymes.

Interaction with Trypsin and Trypsin-like Serine Proteases

This compound-AMC is a potent and highly reactive fluorogenic substrate for trypsin, a well-characterized serine protease involved in digestion and various cellular processes. peptanova.de The specificity of trypsin is primarily dictated by a negatively charged aspartate residue in its S1 binding pocket, which favorably interacts with the positively charged side chains of arginine or lysine (B10760008) residues in a substrate. Upon binding, trypsin catalyzes the hydrolysis of the amide bond between the arginine residue of the substrate and the AMC molecule. smolecule.com This cleavage releases the fluorescent 7-amino-4-methylcoumarin (B1665955), allowing for real-time monitoring of trypsin's enzymatic activity. jascoinc.com

This substrate is also efficiently cleaved by other trypsin-like proteases. For instance, the extracellular serine protease VpSP37 from Vibrio parahaemolyticus was shown to efficiently hydrolyze this compound-AMC, confirming its trypsin-like activity, while showing no activity against substrates for chymotrypsin (B1334515) or elastase. core.ac.uk Similarly, the recombinant protease domains of human polyserase-1 (serase-1 and serase-2) were found to hydrolyze this compound-AMC. pnas.org The compound's utility extends to detecting trypsin activation in complex biological samples, such as pancreatic cancer cell lysates, where an increase in fluorescence corresponds to the amount of active trypsin. nih.gov

Cleavage by Transmembrane Protease, Serine 2 (TMPRSS2)

This compound-AMC is widely used as a substrate to measure the proteolytic activity of Transmembrane Protease, Serine 2 (TMPRSS2). glpbio.commedchemexpress.commedchemexpress.com TMPRSS2 is a type II transmembrane serine protease that plays a crucial role in human physiology and is implicated in the activation of viral spike proteins, including that of SARS-CoV-2. biorxiv.org The sequence of this compound-AMC is recognized and cleaved by TMPRSS2, releasing the fluorescent AMC group. acs.org

Studies have confirmed that among several candidate peptide substrates, this compound-AMC is one of the most avidly cleaved by recombinant TMPRSS2, making it a preferred tool for developing biochemical assays. acs.org The robust cleavage of this substrate enables its use in high-throughput screening campaigns to identify potential inhibitors of TMPRSS2. biorxiv.org The specificity of the interaction allows for the quantitative analysis of TMPRSS2 activity in various research contexts, from studying its role in viral entry to its inhibition in prostate cancer. smolecule.comglpbio.com

Hydrolysis by Matriptase (Membrane-Type Serine Protease 1)

Matriptase (also known as MT-SP1), another type II transmembrane serine protease, effectively hydrolyzes this compound-AMC (often referred to as this compound-MCA in literature). peptanova.deuq.edu.au Matriptase is involved in the activation of substrates that regulate epithelial barrier function, cell proliferation, and tissue remodeling, and its dysregulation is linked to pathologies like cancer and fibrosis. uq.edu.autandfonline.com

The use of this compound-AMC as a highly specific fluorogenic substrate has been central to characterizing matriptase activity in biological samples. uq.edu.au For example, researchers have used this substrate to demonstrate increased matriptase activity in lung tissue from patients with idiopathic pulmonary fibrosis (IPF) and in intestinal epithelial cells. uq.edu.autandfonline.com Studies comparing different recombinant forms of matriptase have also utilized this compound-AMC to investigate how non-catalytic domains of the protease influence its interaction with inhibitors. nih.gov

Reactivity with Other Arginine-Specific Proteases (e.g., Furin, VesB)

The substrate's utility extends to other proteases with a specificity for arginine, though its efficiency varies.

Furin: Furin is a proprotein convertase that typically cleaves proteins at a multibasic recognition site, commonly Arg-X-Lys/Arg-Arg↓. While this compound-AMC contains a P1 arginine, it is considered a poor substrate for furin. Research assays preferentially use substrates that better mimic furin's consensus cleavage site, such as Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC). researchgate.netpeptanova.demedchemexpress.com Studies designed to screen for inhibitors of both TMPRSS2 and furin have used this compound-AMC for the former and Boc-Arg-Val-Arg-Arg-AMC for the latter, highlighting the differential specificity. researchgate.net

VesB: In contrast, this compound-AMC is an effective substrate for VesB, an extracellular serine protease from the bacterium Vibrio cholerae. nih.gov The proteolytic activity of VesB, which is involved in the processing of other bacterial proteins, is routinely measured by monitoring the cleavage of this fluorogenic peptide in culture supernatants and cell-associated fractions. plos.orgresearchgate.net

Kinetic Characterization of Proteolytic Reactions

The use of chromogenic or fluorogenic substrates like this compound derivatives is essential for determining the kinetic parameters of enzymatic reactions. These parameters provide quantitative measures of an enzyme's efficiency and its affinity for a given substrate.

Determination of Michaelis-Menten Parameters (Kₘ, k꜀ₐₜ, Vₘₐₓ)

Kinetic studies using this compound-AMC have been performed for several proteases. For trypsin, the substrate exhibits a high catalytic efficiency. nih.gov Detailed kinetic parameters have also been established for TMPRSS2, where different studies using various recombinant forms of the enzyme have reported a range of values, reflecting differences in assay conditions and enzyme constructs. biorxiv.orgmdpi.com The kinetic properties of the bacterial protease VpSP37 have also been characterized using this substrate. core.ac.uk

Below is a table summarizing reported Michaelis-Menten parameters for the hydrolysis of this compound-AMC by various proteases.

EnzymeKₘ (µM)k꜀ₐₜ (s⁻¹)Vₘₐₓk꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Source
Trypsin9.1 ± 0.90.48 ± 0.01Not Reported52,700 ± 5,500 nih.gov
TMPRSS2 (dasTMPRSS2)200 ± 8018 ± 40.7 ± 0.2 nmol/min90,000 biorxiv.org
TMPRSS2 (XXA–TMPRSS2)1.60.828.23 nmol/min510,000 mdpi.com
TMPRSS2 (ΔXXA–TMPRSS2)1.70.939.3 nmol/min540,000 mdpi.com
VpSP3725 ± 2.0Not Reported78.6 ± 0.8 µmol/minNot Reported core.ac.uk

Compound Names Mentioned in this Article

Abbreviation/Common NameFull Chemical Name
This compoundN-tert-Butyloxycarbonyl-L-glutaminyl-L-alanyl-L-arginine
This compound-AMC / Boc-QAR-AMCN-tert-Butyloxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-7-amido-4-methylcoumarin
This compound-MCAN-tert-Butyloxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-4-methylcoumaryl-7-amide
This compound-pNAN-tert-Butyloxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-p-nitroanilide
AMC7-Amino-4-methylcoumarin
pNAp-Nitroaniline
Boc-Arg-Val-Arg-Arg-AMC / Boc-RVRR-AMCN-tert-Butyloxycarbonyl-L-arginyl-L-valyl-L-arginyl-L-arginine-7-amido-4-methylcoumarin
Boc-Gln-Gly-Arg-AMCN-tert-Butyloxycarbonyl-L-glutaminyl-L-glycyl-L-arginine-7-amido-4-methylcoumarin

Analysis of Reaction Rate Constants and Catalytic Efficiency

Several studies have reported these kinetic constants for various proteases using this compound-AMC as a substrate. For instance, the cysteine protease Der p 1, a major allergen from the house dust mite, hydrolyzes this substrate with a K_m of 280 µM and a k_cat/K_m of 4.6 x 10³ M⁻¹s⁻¹. nih.govbmj.com In contrast, trypsin exhibits a much higher catalytic efficiency with a k_cat/K_m of 2.0 x 10⁷ M⁻¹s⁻¹ and a K_m of 6.0 µM. avantorsciences.comdovepress.com The serine protease Kex2 also cleaves this compound-MCA with a k_cat of 26 s⁻¹, a K_m of 210 µM, resulting in a k_cat/K_m of 120,000 M⁻¹s⁻¹. pnas.org

These variations in kinetic parameters highlight the differing specificities and efficiencies of proteases towards the this compound sequence.

Interactive Data Table: Kinetic Parameters of Various Proteases with this compound-AMC

EnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Source
Der p 12801.34.6 x 10³ nih.govbmj.com
Trypsin6.0-2.0 x 10⁷ avantorsciences.comdovepress.com
Kex2210261.2 x 10⁵ pnas.org
Matriptase (mouse)--6.85 x 10³ pnas.org

Structural Determinants of Enzyme-Substrate Recognition

The recognition of this compound by a protease is a highly specific process governed by the interactions between the amino acid residues of the substrate and the binding pockets of the enzyme's active site. The residues of the substrate are denoted as P1, P2, P3, etc., starting from the cleavage site and moving towards the N-terminus.

Role of P1, P2, and P3 Residues in Protease Specificity

The amino acid sequence of this compound dictates its interaction with specific proteases.

P1 Residue (Arginine): The presence of a basic amino acid, Arginine (Arg), at the P1 position is a primary determinant for cleavage by trypsin-like serine proteases. nih.govnih.gov These proteases have a negatively charged pocket (the S1 pocket) that favorably interacts with the positively charged side chain of Arg. The critical nature of the P1 residue is underscored by the observation that many proteases that cleave this substrate have a preference for Arg at this position. nih.gov

P2 Residue (Alanine): The P2 position, occupied by Alanine (Ala), also influences substrate recognition. While some proteases are permissive at this position, others show a preference for specific residues. For instance, in a study comparing this compound-AMC with a variant where the P2 residue was substituted, it was found that human DESC1 preferred Boc-Gln-Gly-Arg-AMC over this compound-AMC, suggesting a preference for Glycine at the P2 position for this particular enzyme. nih.govresearchgate.net Conversely, studies with an engineered trypsin sensor showed that having preferable residues at the P2 and P3 positions increased the catalytic efficiency compared to this compound-AMC. scispace.comnih.gov

P3 Residue (Glutamine): The P3 residue, Glutamine (Gln), further contributes to the specificity of the interaction. While less critical than the P1 residue, the nature of the amino acid at the P3 position can modulate the binding affinity and catalytic rate. For example, some proteases, like matriptase, show a distinct specificity for Arg at the P2, P3, and P4 positions, indicating that the entire peptide sequence contributes to optimal binding. researchgate.net

The collective influence of the P1, P2, and P3 residues determines the substrate specificity of a protease. For example, the house dust mite allergen Der p 1 exhibits a more restricted substrate specificity compared to many other cysteine proteases, with this compound-AMC being one of the few fluorogenic substrates it effectively hydrolyzes. bmj.com

Conformational Aspects of this compound in Enzyme Binding

The binding of this compound to the active site of a protease is not a simple lock-and-key mechanism but involves conformational changes in both the substrate and the enzyme. The peptide substrate is thought to bind in an extended β-conformation within the enzyme's active site cleft. pnas.org The stability of the resulting enzyme-substrate complex is a result of a combination of factors, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

While detailed structural studies of this compound bound to various proteases are limited, the available kinetic data and substrate specificity profiles provide valuable insights into the conformational requirements for binding. The flexibility of the peptide allows it to adopt a conformation that is complementary to the active site of the specific protease, facilitating catalysis.

Methodological Applications in Protease Research and Assay Development

Development of Fluorogenic and Chromogenic Assays Utilizing Boc-Gln-Ala-Arg Substrates

Assays employing this compound are fundamental to protease research. The peptide can be linked to a p-nitroanilide (pNA) group to create a chromogenic substrate or to a fluorescent molecule like 7-amino-4-methylcoumarin (B1665955) (AMC) to create a fluorogenic substrate. chondrex.com When the protease cleaves the peptide bond after the arginine residue, the attached reporter molecule is released, resulting in a measurable change in color or fluorescence. chondrex.com Fluorogenic substrates are generally more sensitive and specific than their chromogenic counterparts.

High-Throughput Screening (HTS) Platforms for Protease Activity

The ability to monitor protease activity in real-time and with high sensitivity makes this compound-based fluorogenic assays particularly well-suited for high-throughput screening (HTS). HTS platforms allow for the rapid testing of large numbers of compounds, which is essential in drug discovery for identifying potential protease inhibitors. chemimpex.com

For instance, a fluorogenic assay for the human protease TMPRSS2 was successfully scaled to a 1536-well format for HTS. biorxiv.orgacs.org This assay utilized this compound-AMC as the substrate and demonstrated its suitability for robotic screening. biorxiv.orgacs.org The assay's robustness is often evaluated by its Z' factor, a statistical measure of assay quality, with values appropriate for HTS being achieved in both 384- and 1536-well formats. uantwerpen.be

Real-time Monitoring of Proteolytic Events

Fluorogenic substrates like this compound-AMC are instrumental in the real-time monitoring of proteolytic activity. chemimpex.com Upon enzymatic cleavage, the release of the fluorescent AMC group leads to an increase in fluorescence that can be continuously measured. This allows researchers to study enzyme kinetics and gain insights into the catalytic efficiency and substrate specificity of proteases. chemimpex.com

This real-time monitoring capability is crucial for understanding the mechanisms of enzyme regulation and for characterizing the mode of action of inhibitors. chemimpex.com For example, the proteolytic activity of TMPRSS2 has been monitored in real-time using this compound-AMC to study its role in viral entry and cancer progression. nih.govaacrjournals.org

Optimization of Assay Conditions for Specific Proteases

The development of a robust protease assay requires the optimization of various experimental conditions. Using this compound as a substrate, researchers can systematically vary parameters such as pH, temperature, and substrate concentration to determine the optimal conditions for a specific protease. uantwerpen.be

For example, in the development of an assay for TMPRSS2, different buffer pH levels were tested to find the optimal pH for enzyme activity. acs.org Similarly, a titration of the enzyme concentration was performed to identify an amount that resulted in a suitable level of substrate cleavage within a specific timeframe. biorxiv.org The Michaelis-Menten constant (Km) for this compound-AMC with TMPRSS2 was also determined to further characterize the enzyme-substrate interaction. uantwerpen.be

Enzyme Inhibition Studies and Inhibitor Screening

This compound-based assays are widely used to screen for and characterize protease inhibitors. By measuring the reduction in the rate of substrate cleavage in the presence of a test compound, researchers can determine the inhibitory potency of that compound.

Evaluation of Synthetic Protease Inhibitors

These assays are invaluable for evaluating the efficacy of newly synthesized protease inhibitors. For example, the inhibitory effects of several clinically used serine protease inhibitors, such as nafamostat (B1217035) mesilate, camostat (B1201512) mesilate, and gabexate (B1204611) mesilate, on the activity of complement factor D were investigated using this compound-MCA. nih.gov Among these, nafamostat mesilate was found to be the most potent inhibitor. nih.gov

In another study focused on TMPRSS2, a biochemical assay using this compound-AMC was developed to screen for inhibitors that could potentially be repurposed for the treatment of COVID-19. nih.gov This led to the identification and characterization of inhibitors like nafamostat and camostat. nih.gov The assay was also employed to assess the inhibitory activity of compounds identified through virtual screening. nih.gov

Assessment of Natural and Food-Derived Protease Inhibitors

Beyond synthetic compounds, this compound substrates are also used to assess the inhibitory potential of natural products. For instance, the inhibitory effects of various endogenous protease inhibitors on the activity of membrane-type serine protease 1 (MT-SP1), also known as matriptase, were studied using this compound-MCA. While most endogenous inhibitors showed little effect, aprotinin, a natural polypeptide, demonstrated strong inhibition. jst.go.jp

Food-derived inhibitors have also been evaluated. Studies have shown that soybean trypsin inhibitor and Bowman-Birk inhibitor can inhibit the cleavage of this compound-MCA by MT-SP1. jst.go.jp This highlights the utility of this substrate in identifying potential therapeutic or chemopreventive agents from natural sources.

Cell-Based and Ex Vivo Enzymatic Assays

This compound-AMC is extensively utilized for the quantification of protease activity in complex biological samples such as cell lysates and culture supernatants. nih.govtandfonline.complos.org This application is crucial for understanding the role of specific proteases in cellular processes, disease pathogenesis, and for screening potential therapeutic agents. smolecule.com

The protocol for such assays generally involves incubating the cell lysate or supernatant with a defined concentration of this compound-AMC in a suitable buffer system. nih.govtandfonline.com The enzymatic cleavage of the substrate releases the fluorophore 7-amino-4-methylcoumarin (AMC), and the resulting increase in fluorescence over time is measured using a fluorometer. smolecule.com This rate of fluorescence increase is directly proportional to the proteolytic activity in the sample.

Researchers have successfully used this substrate to measure the activity of various proteases. For example, it has been employed to determine the activity of the transmembrane protease serine 2 (TMPRSS2), a key enzyme in viral entry, in cell lysates. mdpi.comnih.govacs.org In one study, the proteolytic activity in crude soluble cell lysates of E. coli expressing recombinant TMPRSS2 was examined using this compound-AMC to compare the efficacy of different protein solubilization tags. mdpi.com

Similarly, this substrate has been used to monitor trypsinogen (B12293085) activation in pancreatic cancer cell lysates. nih.gov In these experiments, MIA PaCa-2 cells were stimulated, and the subsequent trypsin activity in the cell lysates was determined by the rate of this compound-AMC cleavage. nih.gov Furthermore, studies on the intestinal epithelial cell line IPEC-J2 have utilized this substrate to measure the activity of shed matriptase in the culture supernatant and the cell-associated form in the cell lysate, providing insights into the enzyme's role in maintaining epithelial barrier integrity. tandfonline.com The activity of the VesB serine protease in Vibrio cholerae has also been assessed in both culture supernatants and intact cell suspensions using this fluorogenic peptide. plos.org

Table 2: Research Applications of this compound-AMC in Cell Lysates and Supernatants

Protease Sample Type Cell Line/Organism Research Focus Reference
Trypsin Cell Lysate MIA PaCa-2 (Pancreatic Cancer) Monitoring trypsinogen activation. nih.gov
Matriptase Culture Supernatant, Cell Lysate IPEC-J2 (Porcine Intestinal Epithelial) Investigating the role of matriptase in epithelial barrier function. tandfonline.com
VesB Culture Supernatant, Cell Suspension Vibrio cholerae Characterizing secreted and cell-associated protease activity. plos.org
TMPRSS2 Crude Cell Lysate E. coli (Recombinant Expression) Optimizing soluble expression of active TMPRSS2. mdpi.com
TMPRSS2 In vitro assay Recombinant Human TMPRSS2 Development of a high-throughput screening assay for inhibitors. nih.govacs.org

The application of this compound-AMC extends to the innovative field of biomimetic systems and artificial nanocontainers. These systems are designed to mimic biological compartments like cells or organelles, providing controlled environments for studying enzymatic reactions.

A notable example is the use of this compound-AMC in conjunction with polymersomes, which are synthetic vesicles that can encapsulate molecules within their aqueous core. researchgate.netresearchgate.net In one study, the enzyme trypsin was encapsulated within polymersomes that had membrane-spanning DNA nanopores. researchgate.netresearchgate.net These hybrid nanocontainers were designed to be selectively permeable, retaining the large enzyme inside while allowing smaller molecules to pass through the nanopores. researchgate.net

To test the functionality of this system, this compound-AMC (referred to as B-NAR-AMC in the study) was added to the external solution. researchgate.netresearchgate.net The substrate, being small enough to traverse the DNA nanopores, entered the polymersome and was cleaved by the encapsulated trypsin. The resulting fluorescent product, AMC, was then able to diffuse out of the nanocontainer, and its appearance in the bulk solution was monitored by fluorescence spectroscopy. researchgate.netresearchgate.net This experiment successfully demonstrated that the artificial nanocontainer could maintain a catalytically active enzyme in its core while allowing for the controlled exchange of substrate and product, a key feature of biological organelles. researchgate.net

This application highlights the utility of this compound-AMC in validating the design and functionality of novel biomimetic nanoreactors, which have potential applications in drug delivery, biocatalysis, and the construction of artificial cells. researchgate.net

Table 3: Components of a Biomimetic Nanoreactor System Utilizing this compound-AMC

Component Material/Molecule Function in the System Reference
Artificial Nanocontainer Polymersome Encapsulates the enzyme, forming the core of the nanoreactor. researchgate.netresearchgate.net
Encapsulated Enzyme Trypsin Catalyzes the hydrolysis of the substrate within the nanoreactor. researchgate.netresearchgate.net
Selective Gate DNA Nanopore Inserted into the polymersome membrane to allow passage of small molecules. researchgate.net
Fluorogenic Substrate This compound-AMC Added externally; enters the nanoreactor to be cleaved by the enzyme. researchgate.netresearchgate.netucl.ac.uk
Fluorescent Product 7-amino-4-methylcoumarin (AMC) Released upon substrate cleavage; diffuses out and is detected to measure enzyme activity. researchgate.netresearchgate.net

Insights into Biological Processes and Pathological Contexts Via Boc Gln Ala Arg As a Research Tool

Investigating Proteolytic Pathways in Cellular Homeostasis

Boc-Gln-Ala-Arg is instrumental in dissecting proteolytic pathways that are fundamental to maintaining cellular and tissue balance. As a stable and soluble peptide derivative, it is an essential tool for studying the activity and kinetics of various proteases. chemimpex.com Researchers utilize this compound to gain insights into proteolytic cascades and enzyme regulation, which are crucial for advancing targeted therapies and diagnostics. chemimpex.com

For instance, the substrate is used to measure the activity of matriptase, a type II transmembrane serine protease (TTSP) that is vital for epithelial barrier homeostasis. gavinpublishers.comtandfonline.com Malfunctions in such proteolytic systems can disrupt tissue integrity. tandfonline.com Similarly, the substrate has been employed to study matriptase-2, another TTSP that acts as a key regulator of systemic iron homeostasis. researchgate.net By providing a reliable method to quantify the activity of these specific proteases, this compound helps elucidate their roles in maintaining normal physiological functions.

Role in Understanding Zymogen Activation Mechanisms

Many proteases are synthesized as inactive precursors called zymogens, which require proteolytic cleavage to become active. This compound is a key reagent for studying these activation events. It is widely used to monitor the generation of active trypsin from its zymogen, trypsinogen (B12293085), a central event in digestive physiology and in the pathology of pancreatitis. nih.govjci.orgresearchgate.net In experimental models of acute pancreatitis, this substrate is used to measure premature trypsinogen activation within the pancreas, a critical initiating step of the disease. jci.org

The utility of this compound extends to other zymogen systems. Research on the maturation of allergenic proteases, such as proDer p 1 and proDer p 3 from house dust mites, employs this substrate to understand the pH-dependent activation processes. mdpi.comnih.gov Furthermore, it has been used to study the activation of more complex protease cascades, such as the activation of matriptase by TMPRSS2 and the activation of the cholera toxin protease VesB. aacrjournals.orgnih.gov These studies rely on the substrate to detect the emergence of enzymatic activity as the zymogen is converted to its functional form.

Table 1: Application of this compound in Zymogen Activation Studies
ZymogenActivating Protease/ConditionBiological ContextReference
TrypsinogenCaerulein (in cells), Enteropeptidase (in vitro)Pancreatitis, Pancreatic Cancer nih.govjci.orgresearchgate.net
proDer p 1Acidic pHAllergen Maturation mdpi.com
proDer p 3Der p 1Allergen Maturation nih.gov
MatriptaseTMPRSS2Prostate Cancer aacrjournals.org
Pro-VesBAutocatalysisBacterial Pathogenesis (V. cholerae) nih.gov

Contributions to Research on Proteases in Cancer Biology and Progression

Proteases are deeply implicated in cancer, facilitating tumor growth, invasion, and metastasis. This compound serves as a critical substrate for assaying many of these cancer-associated proteases. A prominent example is Transmembrane Protease, Serine 2 (TMPRSS2), which is involved in prostate cancer cell invasion and metastasis. smolecule.com Assays using this compound-AMC are employed to measure TMPRSS2 activity and to screen for its inhibitors. smolecule.comaacrjournals.org

The substrate has also been used to characterize the activity of other proteases upregulated in tumors. These include:

Prosemin: A novel serine protease expressed in various cancer cell lines, including glioma, pancreas, prostate, and ovarian cancers. nih.gov

DESC1: A type II transmembrane serine protease that is upregulated in tumors and confers tumorigenic properties. nih.gov

Matriptase: An enzyme whose oncogenic activity is linked to the activation of pro-metastatic factors. gavinpublishers.comaacrjournals.org Its activation by TMPRSS2 in prostate cancer has been demonstrated using this compound-AMC. aacrjournals.org

Trypsin: The activation of trypsinogen in pancreatic cancer cells, which can contribute to disease progression, is monitored with this substrate. nih.gov

These applications are vital for identifying potential therapeutic targets and for understanding the fundamental mechanisms by which proteases drive malignancy. chemimpex.com

Table 2: Proteases in Cancer Biology Studied with this compound
ProteaseCancer TypeRole/FindingReference
TMPRSS2Prostate CancerPromotes invasion, metastasis, and activates matriptase. smolecule.comaacrjournals.org
MatriptaseProstate, Renal, and other Epithelial CancersTriggers pro-oncogenic substrates; activity is inhibited by novel compounds. gavinpublishers.comaacrjournals.org
TrypsinPancreatic CancerActivated from trypsinogen in cancer cells. nih.gov
ProseminPancreas, Prostate, Ovarian, GliomaNovel cancer-associated protease that cleaves the substrate. nih.gov
DESC1Various TumorsUpregulated in tumors; confirmed as a serine protease. nih.gov

Elucidation of Proteolytic Events in Viral Entry Mechanisms (e.g., SARS-CoV-2)

The entry of many viruses into host cells depends on the cleavage of viral surface proteins by host proteases. This compound became a crucial tool during the COVID-19 pandemic for studying the entry mechanism of SARS-CoV-2. acs.orgbiorxiv.org The viral spike protein is "primed" by the host protease TMPRSS2, an action essential for viral and host membrane fusion. acs.orgbiorxiv.org

This compound-AMC is an effective and widely used substrate for measuring the proteolytic activity of TMPRSS2. glpbio.commedchemexpress.commedchemexpress.com In a screen of six potential fluorogenic substrates, this compound-AMC was identified as the most avidly cleaved by TMPRSS2, making it the substrate of choice for developing biochemical assays. acs.orgbiorxiv.org These assays have been fundamental for:

Confirming the enzymatic activity of recombinant TMPRSS2 preparations. acs.org

Screening for and characterizing inhibitors of TMPRSS2, including repurposed drugs like Camostat (B1201512) and Nafamostat (B1217035), as potential therapeutics to block viral entry. acs.orgreactionbiology.comnews-medical.net

Investigating natural peptides, such as lactoferricin, that can inhibit TMPRSS2 activity and reduce SARS-CoV-2 infection in cell models. frontiersin.orgbiorxiv.org

Table 3: Inhibitors of TMPRSS2 Activity Assessed Using this compound-AMC
InhibitorTypeFindingReference
Camostat MesylateSynthetic DrugPotent inhibitor of TMPRSS2. acs.orgreactionbiology.com
Nafamostat MesylateSynthetic DrugVery potent inhibitor of TMPRSS2 (IC50 = 0.024 nM). reactionbiology.com
Lactoferricin (pLF1)Natural PeptideSignificantly reduces TMPRSS2 proteolytic activity. frontiersin.orgbiorxiv.org
AprotininNatural PeptideBroad-spectrum serine protease inhibitor used as a positive control. frontiersin.org

Assessment of Digestive Enzyme Activity in Biological Samples

One of the most common applications of this compound is in the assessment of digestive enzyme activity, particularly that of trypsin. medchemexpress.comsigmaaldrich.com Trypsin, produced by the pancreas, plays a key role in protein digestion in the small intestine. chondrex.comchondrex.com The substrate, often as part of commercial kits, is used to measure trypsin-like activity in a wide range of biological samples, including tissue homogenates, cell lysates, and culture media. chondrex.commdpi.com

This application is especially important in aquaculture and marine biology, where it is used to study the development of the digestive system in the larval stages of fish and crustaceans. mdpi.comresearchgate.netcsic.es Understanding the ontogeny of digestive enzymes like trypsin is critical for optimizing feeding protocols and improving survival rates in cultured species. csic.es Additionally, the substrate can be incorporated directly into polyacrylamide gels for zymography, a powerful technique that allows for the separation and characterization of novel proteases from complex biological samples based on their activity. nih.gov

Study of Protein Interactions with Ion Channels and Receptor Activation

While primarily a protease substrate, this compound is used in research contexts that explore the interplay between proteases and cell surface signaling molecules like ion channels and receptors. Proteases can modulate the activity of certain ion channels and activate a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs). gavinpublishers.comnih.gov

For example, matriptase, which is studied using this substrate, is known to activate PAR-2, a receptor involved in inflammation and cancer. gavinpublishers.com In another area of research, the regulation of the epithelial sodium channel (ENaC) by proteases is a key area of study. nih.gov An assay using this compound-MCA was employed to test whether the protein SPLUNC1 inhibits trypsin, as part of an investigation into how SPLUNC1 reduces ENaC levels at the cell surface. nih.gov The results showed SPLUNC1 is not a direct protease inhibitor, clarifying its mechanism of action. nih.gov In a more direct, though less common, reported application, this compound-AMC has been described as a peptide inhibitor of the human voltage-gated potassium channel Kv1.2, suggesting its potential use as a tool for studying ion channel interactions directly. biosynth.com

Advanced Research Directions and Future Perspectives

Design of Next-Generation Boc-Gln-Ala-Arg Based Probes

The development of novel probes based on the this compound sequence is a burgeoning area of research. The classic fluorogenic (this compound-AMC) and chromogenic (this compound-pNA) substrates serve as scaffolds for creating more sophisticated molecular tools. medchemexpress.comhongtide.com The goal is to enhance properties such as specificity, kinetic efficiency, and stability for more demanding applications.

Next-generation designs focus on several key strategies:

Activity-Based Probes (ABPs): Unlike simple substrates, ABPs form a covalent bond with the active site of the target enzyme. This allows for irreversible labeling, enabling more robust detection and visualization of active proteases in complex biological samples. frontiersin.org Designing an ABP based on the this compound sequence would provide a powerful tool for profiling the activity of its target proteases like trypsin and TMPRSS2.

Enhanced Fluorophores and Quenchers: Moving beyond traditional fluorophores like AMC, new probes can incorporate advanced dyes with improved photophysical properties (e.g., higher quantum yields, greater photostability, emission in the near-infrared spectrum for deeper tissue penetration). The design of Förster Resonance Energy Transfer (FRET) probes, where a fluorophore and a quencher are separated upon cleavage, can provide a ratiometric output, leading to more quantitative and reliable measurements. nih.gov

Improved Stability and Permeability: Standard peptides are often susceptible to degradation by various proteases in biological systems. To increase the in-vivo half-life, the peptide backbone can be modified. This includes the incorporation of non-natural amino acids, D-amino acids, or creating peptoids (N-substituted glycines), which can enhance proteolytic stability. rsc.org Such modifications to the this compound backbone could lead to probes suitable for long-term imaging studies. rsc.org

"Smart" Probes: Probes can be engineered to become active only in specific microenvironments, such as the acidic environment of a tumor or in the presence of a particular ion. This can be achieved by incorporating environmentally sensitive moieties into the probe's design, increasing the specificity of detection.

A comparison of this compound-AMC with other substrates highlights the potential for optimization. For instance, a study comparing it with a genetically encoded sensor, EGFP-T1, showed that while this compound-AMC had a larger Km, the EGFP-T1 sensor demonstrated a significantly higher catalytic efficiency (kcat/Km), illustrating a path for creating more efficient probes. nih.gov

Substrate/SensorTargetKey FeatureFindingReference
This compound-AMC Trypsin, Matriptase, TMPRSS2FluorogenicStandard substrate for activity assays. medchemexpress.compeptanova.demedchemexpress.com
EGFP-T1 TrypsinGenetically encoded FRET sensor~20-fold increase in kcat/Km compared to Bz-DL-Arg-AMC. nih.gov
Boc-Abu-Tle-Leu-Gln-AMC SARS-CoV-2 MproOptimized P2-P4 sequenceDesigned for high-throughput screening against a viral protease. nih.gov
Activity-Based Probes (ABPs) Various ProteasesCovalent modificationAllow for direct visualization and identification of active enzymes. frontiersin.org

Integration with Advanced Imaging Techniques for Protease Visualization

The visualization of protease activity in real-time and within a native biological context is crucial for understanding disease progression. This compound based probes are being integrated with sophisticated imaging modalities to move from in-vitro assays to in-vivo applications.

The use of this compound-AMC has already been demonstrated for monitoring trypsin activation in pancreatic cancer cell lysates and for real-time imaging in cells. nih.gov Future advancements aim to expand these capabilities:

Live-Cell and In-Vivo Fluorescence Imaging: Probes with enhanced stability and near-infrared fluorescence are being developed for non-invasive imaging in live cells and small animal models. acs.org This allows for the dynamic tracking of protease activity during processes like cancer metastasis or viral infection.

Multimodal Imaging: To gain a more comprehensive understanding, next-generation probes can be designed for multimodal imaging. For example, a single probe could contain both a fluorophore for optical imaging and a radionuclide for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov This approach combines the high sensitivity of nuclear imaging with the high resolution of optical microscopy.

Click Chemistry for In-Situ Labeling: A significant challenge for in-vivo imaging is the delivery of bulky probes across cell membranes. An emerging strategy is to use smaller, cell-permeable probe precursors that contain a "clickable" chemical handle. frontiersin.org After the probe reacts with its target enzyme, a separate reporter molecule (e.g., a fluorophore) is added, which "clicks" onto the probe, allowing for visualization. frontiersin.org

These advanced imaging techniques, powered by novel this compound derivatives, will enable researchers to visualize protease activity with unprecedented spatial and temporal resolution, providing deeper insights into their physiological and pathological roles.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational approaches are becoming indispensable in modern chemical biology for understanding and predicting molecular interactions. Molecular dynamics (MD) simulations and molecular modeling provide an atomic-level view of how this compound and its derivatives interact with their target enzymes.

Binding Site Analysis: Computational models can elucidate the precise interactions between the peptide and the amino acid residues lining the enzyme's active site. For example, modeling of the matriptase catalytic domain showed how a single mutation (G827R) could block the entry of the substrate's P1-arginine residue, leading to an inactive protease. nih.gov Similar studies can be used to understand the binding of this compound to enzymes like TMPRSS2.

Guiding Probe Design: By simulating the binding of various this compound derivatives, researchers can predict which modifications will enhance binding affinity or alter specificity. MD simulations have been used to assess the binding stability of potential inhibitors in the substrate-binding cavity of TMPRSS2, distinguishing between different binding modes and identifying key interactions. researchgate.netacs.org This in-silico screening process can significantly accelerate the development of new, more effective probes by prioritizing the most promising candidates for chemical synthesis.

Understanding Enzyme Dynamics: MD simulations can reveal how an enzyme's structure changes upon substrate binding. These simulations, which can model protein movements over time scales from picoseconds to microseconds, have been used to explore the conformational changes in proteases and the stability of enzyme-inhibitor complexes. nih.govnih.govrsc.org

TechniqueApplicationFinding/InsightReference
Molecular Modeling Matriptase G827R mutation analysisThe Arg827 mutation blocks the catalytic cleft, preventing zymogen auto-activation. nih.gov
Molecular Dynamics (MD) Simulations TMPRSS2 inhibitor screeningRevealed that neutral compounds showed stronger binding affinity driven by van der Waals interactions. researchgate.net
MD Simulations α1AT inhibition of TMPRSS2Used to sample protein conformations and understand the enzyme-inhibitor complex. nih.gov
Computational Modeling GnRH receptor-ligand interactionUsed to study structure-activity relationships through receptor mutagenesis and peptide modeling. oup.com

Exploration of Novel Enzyme Targets for this compound Derivatives

While this compound is a well-established substrate for trypsin, matriptase, and TMPRSS2, its potential utility extends to other related proteases. medchemexpress.compeptanova.demedchemexpress.com The exploration of novel enzyme targets for its derivatives is a key area for future research, potentially unlocking new diagnostic and therapeutic avenues.

This compound is primarily recognized by trypsin-like serine proteases that preferentially cleave after a basic amino acid residue (Arginine or Lysine) at the P1 position. chondrex.com However, the specificity is also influenced by the amino acids at the P2, P3, and P4 positions.

Targeting Other Trypsin-like Proteases: By systematically modifying the Gln-Ala residues, it may be possible to shift the specificity of the peptide towards other important proteases such as thrombin, tryptase, or plasma kallikrein. frontiersin.orguantwerpen.be For example, the substrate Boc-Val-Pro-Arg-AMC is used for thrombin, while Tos-Gly-Pro-Arg-AMC is a substrate for trypsin-3. frontiersin.org

Polyserases: The human polyprotease, polyserase-I, contains catalytic domains (serase-1 and serase-2) that have been shown to hydrolyze this compound-AMC and the related substrate Boc-Gln-Gly-Arg-AMC. nih.gov This suggests that derivatives of this compound could be developed as specific tools to study the activity of these complex and less-understood proteases.

Screening for New Targets: A library of this compound derivatives with variations in the P2 and P3 positions could be synthesized and screened against panels of recombinant proteases or in complex biological lysates to identify new, unanticipated enzyme targets. This approach could reveal novel roles for proteases in various diseases.

The kinetic parameters determined for this compound and related substrates against different enzymes provide a roadmap for this exploration.

EnzymeSubstrateKm (µM)kcat/Km (M-1s-1)Reference
Matriptase N-t-Boc-Gln-Ala-Arg-AMC4.887- dtic.mil
TMPRSS2 This compound-AMC10- uantwerpen.be
Tryptase This compound-AMC250- frontiersin.org
Serase-1 (Polyserase-I) N-t-Boc-Gln-Gly-Arg-AMC-6.1 x 104 nih.gov
Serase-2 (Polyserase-I) N-t-Boc-Gln-Gly-Arg-AMC-5.1 x 103 nih.gov

Km (Michaelis constant) is a measure of the substrate concentration at which the enzyme reaction rate is half of its maximum. A lower Km indicates higher affinity. kcat/Km is the catalytic efficiency.

By leveraging these advanced research strategies, the scientific community can transform the simple peptide this compound into a versatile platform for developing next-generation chemical tools to probe, visualize, and potentially treat a wide range of diseases driven by protease activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.